![molecular formula C10H21N3O2S B12081429 [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)
[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine: is a complex organic compound featuring a piperidine ring substituted with a pyrrolidine sulfonyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using pyrrolidine sulfonyl chloride under basic conditions.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of sulfonyl-containing molecules with biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine and methanamine groups contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol: This compound differs by having a hydroxyl group instead of a methanamine group.
[1-(Pyrrolidine-1-sulfonyl)piperidin-4-one]: This compound features a ketone group in place of the methanamine group.
Uniqueness
[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can harness its potential in multiple fields, from drug discovery to industrial chemistry.
Eigenschaften
Molekularformel |
C10H21N3O2S |
|---|---|
Molekulargewicht |
247.36 g/mol |
IUPAC-Name |
(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C10H21N3O2S/c11-9-10-3-7-13(8-4-10)16(14,15)12-5-1-2-6-12/h10H,1-9,11H2 |
InChI-Schlüssel |
SNKLKUXVKYPGNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


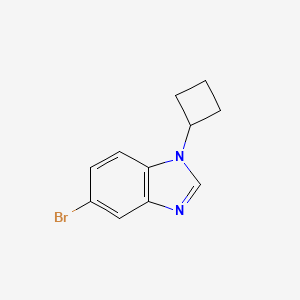
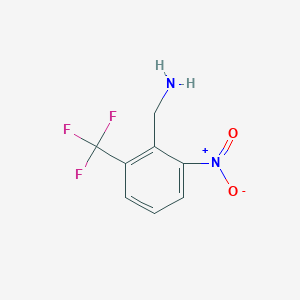





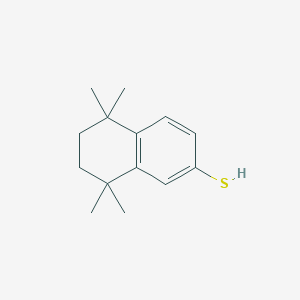
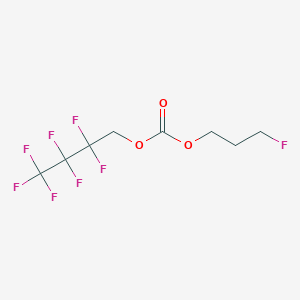


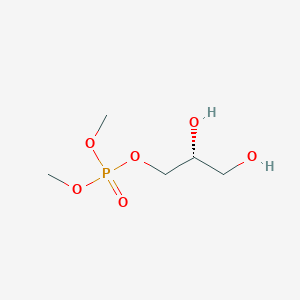
![(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol](/img/structure/B12081412.png)

